Lipophilicity Differentiation: Enhanced LogP of 5-Ethylpyridin-3-ylboronic acid vs. Unsubstituted Pyridin-3-ylboronic acid
The 5-ethyl substituent significantly increases the lipophilicity of the pyridine-3-boronic acid scaffold. The computed logP for (5-ethylpyridin-3-yl)boronic acid is reported as -0.6762 [1], whereas the logP for the unsubstituted pyridin-3-ylboronic acid is 0.1 . This represents a substantial decrease in hydrophilicity for the ethyl-substituted compound, indicating enhanced membrane permeability and altered pharmacokinetic behavior in derived drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.6762 |
| Comparator Or Baseline | Pyridin-3-ylboronic acid (CAS 1692-25-7) with LogP = 0.1 |
| Quantified Difference | ΔLogP ≈ -0.78 |
| Conditions | Computed/calculated values from vendor databases. |
Why This Matters
This differentiation is critical for medicinal chemists optimizing ADME properties, as higher lipophilicity correlates with better passive membrane diffusion, a key factor in oral bioavailability and CNS penetration.
- [1] Ambinter. (5-Ethylpyridin-3-yl)boronic acid - AMB20076036. Technical Datasheet. Accessed April 16, 2026. View Source
